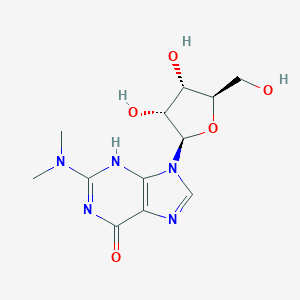

N2,N2-Dimethylguanosine

Description

N2,N2-Dimethylguanosine has been reported in Schizosaccharomyces pombe, Vitis vinifera, and Saccharomyces cerevisiae with data available.

elevated levels in urine of cancer patients

Structure

3D Structure

Properties

IUPAC Name |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O5/c1-16(2)12-14-9-6(10(21)15-12)13-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,18-20H,3H2,1-2H3,(H,14,15,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPURTUNRHNVGF-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943957 | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-67-2 | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(2),N(2)-Dimethylguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-9-pentofuranosyl-9H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N2-DIMETHYLGUANOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NB8Q3W0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 - 236 °C | |

| Record name | N2,N2-Dimethylguanosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biological Role of N2,N2-Dimethylguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification found across all domains of life, indicating a universally conserved and critical biological function.[1][2] Predominantly located in transfer RNA (tRNA) and also detected in ribosomal RNA (rRNA) and messenger RNA (mRNA), this simple methylation event plays a profound role in fine-tuning the structure and function of RNA molecules.[1][3] Its influence extends from ensuring the fidelity of protein synthesis to maintaining cellular homeostasis. Dysregulation of m2,2G levels has been implicated in various human diseases, including cancer and chronic kidney disease, highlighting its potential as a clinical biomarker and a target for therapeutic intervention. This guide provides an in-depth examination of the biological roles of m2,2G, detailing its biosynthesis, its impact on RNA biochemistry, its physiological consequences, and its association with disease states.

Core Biological Functions of this compound

The primary role of this compound is to act as a crucial structural determinant in RNA, particularly in tRNA.[1][4] This modification, catalyzed by tRNA methyltransferase enzymes such as TRMT1 in humans, involves the addition of two methyl groups to the exocyclic nitrogen at position 2 of a guanosine (B1672433) residue.[4][5][6]

Impact on tRNA Structure and Stability

The m2,2G modification is most frequently found at position 26 in the "hinge" region of tRNA, at the junction of the D-arm and the anticodon stem.[1][2][7] This strategic location is critical for maintaining the canonical L-shaped tertiary structure of tRNA.[1]

-

Preventing Misfolding: The dimethylation at the N2 position sterically hinders the formation of canonical Watson-Crick base pairing with cytosine (C).[1] This blockage is crucial for preventing alternative, non-functional tRNA conformations that could arise from incorrect base pairing, such as the formation of an extended D-arm.[1][8] By eliminating a hydrogen-bond donor, m2,2G restricts the folding landscape, ensuring the tRNA adopts its correct, active structure.[8]

-

Stabilizing Tertiary Structure: The modification at G26 helps to correctly form the G26-A44 base pair at the top of the anticodon stem, which is a key interaction for stabilizing the tRNA core.[6] This structural integrity is essential for the tRNA's stability and its proper function during translation.[1] In the absence of m2,2G26, tRNA stability can be compromised.[1]

Role in Translation and Cellular Processes

By ensuring the correct structure and stability of tRNA, m2,2G directly impacts the efficiency and fidelity of protein synthesis.[1][4]

-

Translation Efficiency: Cells deficient in the TRMT1 enzyme, and therefore lacking m2,2G, exhibit significant perturbations in global protein synthesis and reduced cellular proliferation.[6] This suggests that m2,2G is required for maintaining an efficient basal level of translation.[1]

-

Regulation of Translation Termination: In some organisms like S. pombe, the m2,2G modification has been shown to enhance the activity of nonsense suppressor tRNAs, thereby contributing to the regulation of translation termination at stop codons.[1]

-

Mitochondrial Function: The TRMT1 enzyme is targeted to both the nucleus and mitochondria.[9] In mitochondria, m2,2G modification of mitochondrial tRNAs (mt-tRNAs) is necessary not only for efficient mitochondrial translation but also for the proper processing of polycistronic RNA precursors.[1]

Biosynthesis and Regulation

The formation of m2,2G is a highly specific, enzyme-catalyzed process. The primary enzyme responsible is this compound tRNA methyltransferase, encoded by the TRM1 gene in yeast and the TRMT1 gene in humans.[5][6]

The enzymatic reaction involves two sequential methylation steps, using S-adenosylmethionine (SAM) as the methyl group donor.[7] The enzyme first catalyzes the formation of N2-methylguanosine (m2G), which is then subsequently methylated again to form m2,2G.[10] The specificity of whether a tRNA is mono- or di-methylated depends on specific recognition elements within the tRNA substrate itself, such as the C11:G24 base pair.[11]

Association with Disease and Biomarker Potential

Aberrant levels of m2,2G, often detected as a modified nucleoside in bodily fluids like urine and blood, have been linked to several pathological conditions, making it a promising non-invasive biomarker.

Cancer

Elevated urinary excretion of modified nucleosides, including m2,2G, is a hallmark of increased RNA turnover and metabolic activity in cancer cells.

-

Breast Cancer: Studies have reported significantly elevated levels of urinary m2,2G in patients with breast cancer, particularly those with metastatic disease, compared to healthy controls and patients with benign tumors.[12][13] However, its utility in monitoring disease progression during therapy has yielded mixed results, with some studies showing poor correlation with treatment response.[13]

-

Renal Cell Carcinoma: Integrated metabolomic and transcriptomic analyses have identified m2,2G as one of several modified nucleosides that are significantly altered in clear cell renal cell carcinoma.[10]

Chronic Kidney Disease (CKD)

Metabolomic studies have consistently identified m2,2G as a biomarker associated with CKD.

-

CKD Progression: Higher serum levels of m2,2G are associated with an increased risk of incident CKD.[14] Its levels are also negatively correlated with measured glomerular filtration rate (GFR).[15]

-

Inflammation and Malnutrition: In patients with Stage 5 CKD, m2,2G levels are positively correlated with the inflammatory marker C-reactive protein (CRP) and negatively correlated with serum albumin, a marker of nutritional status.[9][16]

-

CKD Etiology: Levels of m2,2G have also been shown to differ based on the underlying cause of CKD, with higher levels observed in patients with polycystic kidney disease compared to those with glomerular disease.[15]

Quantitative Data Summary

The following tables summarize quantitative findings regarding this compound levels in various biological contexts.

Table 1: Urinary Nucleoside Concentrations in Breast Cancer Study (Data adapted from a study on urinary nucleosides analyzed by MEKC)

| Group | N | m2G (nmol/ml) Mean ± SD | P-value (vs. Healthy) |

| Healthy Controls | 41 | 1.47 ± 0.83 | - |

| Benign Breast Tumors | 20 | 2.07 ± 0.96 | < 0.05 |

| Breast Cancer Patients | 26 | 4.31 ± 3.49 | < 0.001 |

| Note: This study quantified N2-methylguanosine (m2G), a related precursor. Other studies confirm elevated m2,2G in breast cancer.[12][13] |

Table 2: Correlation of this compound with Clinical Parameters in CKD (Data adapted from metabolomic studies of CKD patients)

| Clinical Parameter | Correlation with m2,2G | Study Population | Reference |

| Glomerular Filtration Rate (GFR) | Negative (r = -0.82) | MDRD Study Participants | [15] |

| C-Reactive Protein (CRP) | Positive | Stage 5 CKD Patients | [9][16] |

| Serum Albumin | Negative | Stage 5 CKD Patients | [9][16] |

| Incident CKD Risk | Positive Association | ARIC Study Participants | [14] |

Table 3: Normal Concentration of this compound in Blood

| Biospecimen | Status | Value (Mean ± SD) | Population | Reference |

| Blood | Normal | 0.029 ± 0.09 µM | Adult | [17] |

Key Experimental Methodologies

The study of m2,2G relies on a combination of advanced analytical chemistry, molecular biology, and bioinformatics techniques.

Detection and Quantification via LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and accurate quantification of modified nucleosides like m2,2G from biological samples (e.g., urine, serum, or digested RNA).

Protocol Outline: Quantification of m2,2G in Urine

-

Sample Preparation: Urine samples are thawed and centrifuged. An aliquot (e.g., 200 µL) is mixed with an equal volume of acetonitrile (B52724) to precipitate proteins.[18] A stable isotope-labeled internal standard for m2,2G is added to correct for matrix effects and variations in instrument response.

-

Deproteinization: The mixture is centrifuged at high speed (e.g., 14,000 x g) to pellet precipitated proteins. The supernatant containing small molecule metabolites is collected.[18]

-

Chromatographic Separation: The supernatant is injected into an LC system. Separation is typically achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).[9][18]

-

Mass Spectrometry Analysis: The eluent from the LC column is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native m2,2G and its labeled internal standard are monitored for highly selective detection and quantification.[19]

-

Data Analysis: The concentration of m2,2G is calculated from the ratio of its peak area to that of the internal standard, referenced against a standard curve. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[20][21]

Analysis of m2,2G in tRNA

To study the modification within its native context, tRNA must first be isolated and analyzed.

Protocol Outline: tRNA Isolation and Modification Site Analysis

-

Total RNA Extraction: Total RNA is isolated from cells or tissues using methods like TRIzol or acid-phenol extraction, which are effective for recovering small RNAs.[22]

-

tRNA Isolation: Individual tRNA species are purified from the total RNA pool. A common method is hybridization-based purification, where a biotinylated DNA oligonucleotide probe complementary to the target tRNA is used to capture it on streptavidin-coated magnetic beads.[22][23] Non-specific RNAs are washed away, and the target tRNA is eluted.

-

Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

LC-MS/MS Analysis: The resulting nucleoside mixture is analyzed by LC-MS/MS as described above to determine the abundance of m2,2G relative to canonical nucleosides.

-

Modification Site Mapping (tRNA-seq): To identify the precise location of the modification, specialized sequencing techniques like modification-induced misincorporation sequencing (mim-tRNAseq) are used.[24][25] During reverse transcription, modifications like m2,2G can cause the reverse transcriptase to stall or misincorporate a different nucleotide, creating a "signature" that can be identified through deep sequencing and computational analysis.[24][25]

Conclusion and Future Directions

This compound is far more than a simple structural component of RNA; it is a critical regulator of tRNA folding, stability, and function, thereby ensuring the overall efficiency and fidelity of the cellular translation machinery. Its emergence as a non-invasive biomarker for diseases like cancer and CKD opens new avenues for diagnostics and patient monitoring. Future research should focus on elucidating the dynamic regulation of the TRMT1 enzyme, exploring the full spectrum of m2,2G's impact on the epitranscriptome, and validating its clinical utility in large-scale prospective studies. A deeper understanding of the m2,2G modification pathway could unveil novel therapeutic targets for diseases driven by translational dysregulation.

References

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 3. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 4. selleckchem.com [selleckchem.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Proteolytic cleavage and inactivation of the TRMT1 tRNA modification enzyme by SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolomics Evaluation of Patients With Stage 5 Chronic Kidney Disease Before Dialysis, Maintenance Hemodialysis, and Peritoneal Dialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner | Semantic Scholar [semanticscholar.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Biological markers in breast carcinoma--clinical correlations with pseudouridine, this compound, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolomic Markers of Ultra-Processed Food and Incident CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolomic Alterations Associated with Cause of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Metabolomics Evaluation of Patients With Stage 5 Chronic Kidney Disease Before Dialysis, Maintenance Hemodialysis, and Peritoneal Dialysis [frontiersin.org]

- 17. Human Metabolome Database: Showing metabocard for this compound (HMDB0004824) [hmdb.ca]

- 18. Frontiers | LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer [frontiersin.org]

- 19. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study on Urinary Candidate Metabolome for the Early Detection of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Significance of N2,N2-Dimethylguanosine (m2,2G) in tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring the fidelity and efficiency of protein synthesis. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G) plays a crucial role in maintaining tRNA structure, stability, and proper function. This technical guide provides an in-depth overview of the discovery of m2,2G, its biochemical synthesis, its impact on tRNA biophysics, and its emerging role in cellular stress responses and human disease. Detailed experimental protocols for the detection and quantification of m2,2G are provided, along with quantitative data and visual representations of key pathways and workflows to support researchers in this field.

The Seminal Discovery of Modified Nucleosides in tRNA

The journey to understanding modified nucleosides began with the groundbreaking work of Robert W. Holley and his colleagues. In 1965, they successfully determined the first complete nucleotide sequence of a nucleic acid: alanine (B10760859) tRNA from Saccharomyces cerevisiae (yeast).[1][2] This monumental achievement, which earned Holley the Nobel Prize in Physiology or Medicine in 1968, not only revealed the primary structure of a tRNA molecule but also uncovered the existence of several modified nucleosides, including this compound, within the sequence.[2][3][4][5] Holley's meticulous work, involving enzymatic digestion with ribonucleases and two-dimensional chromatography to separate the resulting fragments, laid the foundation for all subsequent research in the field of RNA modification.[2][3]

The Biogenesis and Function of this compound

This compound is a hypermodified guanosine (B1672433) residue typically found at position 26 in the "hinge" region of eukaryotic tRNAs, at the junction of the D- and anticodon-stems.[6][7][8] This modification is also found at other positions, such as G27 in certain tRNAs.[9]

The Enzymatic Pathway of m2,2G Synthesis

The formation of m2,2G is a two-step enzymatic process catalyzed by tRNA methyltransferases (MTases), primarily the TRM1 (tRNA methyltransferase 1) family of enzymes.[8][10] In humans, TRMT1 is responsible for the m2,2G26 modification, while its paralog, TRMT1L, has been identified as the enzyme that installs m2,2G at position 27.[9][11][12] The process utilizes S-adenosylmethionine (SAM) as the methyl donor.

Structural and Functional Implications of m2,2G Modification

The dimethylation of the exocyclic amine of guanosine at position 26 has profound effects on the structure and stability of tRNA. By introducing two methyl groups, the hydrogen-bonding capacity of the guanine (B1146940) base is altered, preventing the formation of a canonical Watson-Crick base pair with cytosine.[13] This modification is crucial for maintaining the correct L-shaped tertiary structure of tRNA by preventing alternative, non-functional conformations.[13] The presence of m2,2G contributes to the thermal stability of tRNA, a critical feature, especially in thermophilic organisms.[13]

Quantitative Data on m2,2G in tRNA

The following tables summarize key quantitative data related to the effects and characteristics of m2,2G modification.

Table 1: Impact of m2,2G on tRNA Properties

| Property | Observation | Reference |

| tRNA Folding | Prevents misfolding into non-canonical structures by disrupting alternative base pairing. | [13] |

| Thermal Stability | Contributes to a higher melting temperature (Tm) compared to unmodified tRNA. | [13] |

| Translational Efficiency | Deletion of the trm1 gene, which abolishes m2,2G formation, can impair the efficiency of suppression of nonsense codons.[14] | [14] |

Table 2: Kinetic Parameters of a Related tRNA Methyltransferase (TrmH)

| Substrate | Km (µM) | Vmax (µmols/h) | Reference |

| tRNA | Varies with tRNA species | Varies with tRNA species | [15] |

| S-adenosylmethionine (AdoMet) | 30 | 0.0025 | [15] |

Table 3: Relative Abundance of m2,2G in Different RNA Pools

| RNA Fraction (Human Cells) | Relative m2,2G Abundance | Reference |

| 70-110 nt (tRNA-enriched) | High | [16] |

| 120-200 nt (sn/snoRNA-enriched) | Significant | [16] |

| PolyA(+) (mRNA-enriched) | Low/Undetectable | [16] |

| Total RNA (rRNA-enriched) | Low | [16] |

Role in Cellular Stress and Disease

Recent studies have implicated m2,2G modification in cellular responses to stress and in the pathology of human diseases.

Oxidative Stress Response

Deficiency in TRMT1 and the consequent lack of m2,2G modification have been shown to increase endogenous levels of reactive oxygen species (ROS) and lead to hypersensitivity to oxidizing agents.[17][18][19] This suggests that m2,2G-modified tRNAs are crucial for maintaining redox homeostasis and ensuring cell survival under oxidative stress.[9][17][20]

Neurodegenerative Diseases and Cancer

Defects in various tRNA modifications, including m2,2G, have been linked to intellectual disability and other neurological disorders.[21][22] Mutations in the TRMT1 gene are associated with these conditions, highlighting the importance of proper tRNA modification for normal brain function and development.[17][21] Furthermore, the dynamic regulation of tRNA modifications is emerging as a significant factor in cancer biology.[21][22]

Experimental Protocols

Accurate detection and quantification of m2,2G are essential for studying its biological roles. The following are detailed protocols for key experimental techniques.

Protocol for tRNA Purification and Digestion for LC-MS/MS Analysis

This protocol outlines the steps for isolating total tRNA and digesting it into individual nucleosides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[23][24]

-

RNA Isolation : Isolate total RNA from cells or tissues using a phenol-chloroform extraction method (e.g., TRIzol) or a commercial kit, following the manufacturer's instructions.

-

tRNA Enrichment :

-

For enrichment of small RNAs (<200 nt), use a specialized kit (e.g., RNeasy MinElute Cleanup Kit with modifications).

-

Alternatively, size-selection can be performed using polyacrylamide gel electrophoresis (PAGE).

-

-

tRNA Hydrolysis :

-

To 5-10 µg of purified tRNA, add 1/10 volume of 10X Nuclease P1 buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.3).

-

Add 2 U of Nuclease P1 and incubate at 42°C for 2 hours.

-

Add 1/10 volume of 10X Bacterial Alkaline Phosphatase (BAP) buffer (e.g., 500 mM Tris-HCl, pH 8.0).

-

Add 1 U of BAP and incubate at 37°C for 2 hours.

-

-

Sample Cleanup :

-

Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove the enzymes.

-

The flow-through containing the nucleosides is collected and dried in a vacuum centrifuge.

-

Resuspend the nucleoside pellet in an appropriate volume of mobile phase A for LC-MS/MS analysis.

-

Protocol for LC-MS/MS Quantification of m2,2G

This protocol provides a general framework for the quantification of m2,2G using a triple quadrupole mass spectrometer.[16][23][24]

-

Chromatographic Separation :

-

Column : Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from 0-30% B over 15 minutes.

-

Flow Rate : 0.2 mL/min.

-

Column Temperature : 40°C.

-

-

Mass Spectrometry :

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Analysis Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions :

-

Guanosine (G) : m/z 284.1 -> 152.1

-

This compound (m2,2G) : m/z 312.1 -> 180.1

-

-

Instrument Parameters : Optimize collision energy and other source parameters for each nucleoside.

-

-

Quantification :

-

Generate a standard curve using known concentrations of pure nucleoside standards.

-

Calculate the amount of m2,2G relative to the amount of unmodified guanosine in the sample.

-

Protocol for Primer Extension Analysis of m2,2G

Primer extension can be used to detect modifications that cause a stall or termination of reverse transcriptase.[25][26][27][28]

-

Primer Design and Labeling :

-

Design a DNA oligonucleotide primer (18-25 nt) complementary to a region of the target tRNA, downstream of the modification site (G26 or G27).

-

Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled primer using a G-25 spin column.

-

-

Annealing :

-

Mix 1-5 µg of total RNA with the labeled primer in hybridization buffer (e.g., 250 mM KCl, 10 mM Tris-HCl, pH 8.3).

-

Heat to 95°C for 3 minutes and then anneal at a predetermined optimal temperature (e.g., 60°C) for 30 minutes.

-

-

Primer Extension Reaction :

-

Prepare a master mix containing reverse transcriptase buffer, dNTPs, and a reverse transcriptase (e.g., AMV RT).

-

Add the master mix to the annealed primer-RNA template.

-

Incubate at 42°C for 1 hour.

-

-

Analysis :

-

Stop the reaction and precipitate the cDNA products.

-

Resuspend the pellet in formamide (B127407) loading dye.

-

Separate the products on a denaturing polyacrylamide sequencing gel alongside a Sanger sequencing ladder generated with the same primer to precisely map the termination site.

-

A strong stop one nucleotide before the guanosine at position 26 or 27 can indicate the presence of the m2,2G modification.

-

Experimental and Analytical Workflows

The following diagram illustrates a typical workflow for the identification and quantification of m2,2G in a biological sample.

Conclusion and Future Directions

The discovery of this compound in tRNA by Holley and his team was a seminal moment in molecular biology. What was once a structural curiosity is now understood to be a critical component in the intricate machinery of gene expression and cellular homeostasis. The development of sensitive analytical techniques has further illuminated the role of m2,2G in health and disease. Future research will likely focus on elucidating the precise signaling pathways that regulate TRMT1 and TRMT1L activity, understanding the full spectrum of tRNA species modified with m2,2G, and exploring the therapeutic potential of targeting tRNA modification pathways in diseases such as cancer and neurodevelopmental disorders. This guide provides a solid foundation for researchers to delve into the fascinating and rapidly evolving field of epitranscriptomics.

References

- 1. tRNA--the golden standard in molecular biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. writingenomics.com [writingenomics.com]

- 4. mun.ca [mun.ca]

- 5. The 2-D structure of tRNA was solved in 1965, its solver probably isn't someone you've heard of before [omic.ly]

- 6. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 7. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. TRMT1L-catalyzed m2 2G27 on tyrosine tRNA is required for efficient mRNA translation and cell survival under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modomics - A Database of RNA Modifications [genesilico.pl]

- 11. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs | Semantic Scholar [semanticscholar.org]

- 13. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The tRNA this compound-26 methyltransferase encoded by gene trm1 increases efficiency of suppression of an ochre codon in Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 25. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N2,N2-Dimethylguanosine (m2,2G) in Ribosomal RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N2,N2-dimethylguanosine (m2,2G) is a post-transcriptional modification of RNA that plays a critical role in ensuring the structural integrity and function of transfer RNA (tRNA). While its presence and function in tRNA are well-documented, recent evidence has confirmed its existence in ribosomal RNA (rRNA) of certain eukaryotes, opening new avenues of investigation into its role in ribosome biology. This technical guide provides a comprehensive overview of the current understanding of m2,2G, with a focus on its emerging significance in rRNA. We will delve into its structural impact, the enzymatic machinery responsible for its synthesis, and its potential functions within the ribosome. This guide also includes detailed experimental protocols for the detection and functional analysis of m2,2G and explores the signaling pathways that may regulate its deposition.

Introduction to this compound (m2,2G)

This compound is a hypermodified purine (B94841) nucleoside where two methyl groups are covalently attached to the exocyclic amine of guanosine (B1672433). This modification is found in various RNA species, most notably at position 26 in the D-arm of many eukaryotic and archaeal tRNAs, where it is crucial for maintaining the correct L-shaped tertiary structure.[1][2] The presence of m2,2G at this position prevents alternative, non-functional tRNA conformations.[3]

While the study of m2,2G has historically centered on tRNA, recent advances in mass spectrometry have identified this modification in both the 18S and 25S rRNA of the plant Arabidopsis thaliana. This discovery suggests a broader role for m2,2G in RNA biology, extending to the core machinery of protein synthesis.

The Structural and Functional Implications of m2,2G in RNA

The addition of two methyl groups to the guanosine base has significant consequences for its base-pairing properties and the overall structure of the RNA molecule.

Impact on Base Pairing and RNA Structure

The dimethylation at the N2 position of guanosine sterically hinders the formation of canonical Watson-Crick base pairs with cytosine.[2] However, it can still form non-canonical pairs with adenosine (B11128) and uridine.[2] Crystal structure analysis of RNA duplexes containing m2,2G has shown that it restricts the G:A pair to an imino-hydrogen bonded conformation, preventing the sheared conformation often seen with unmodified G:A pairs.[4][5] This has profound implications for the local RNA structure, potentially influencing helical stability and the formation of tertiary interactions. While m2,2G is critical for stabilizing the correct fold of tRNA, its effect on the thermodynamic stability of a simple RNA duplex can be destabilizing due to the lengthening of hydrogen bonds.

Potential Functions of m2,2G in rRNA

The specific function of m2,2G in rRNA is an active area of research. Based on its known roles in tRNA and its structural impact, several hypotheses can be proposed:

-

Ribosome Assembly: Like other rRNA modifications, m2,2G may act as a chaperone, guiding the correct folding of rRNA and facilitating the binding of ribosomal proteins during the complex process of ribosome biogenesis.

-

Decoding Fidelity: By influencing the local structure of the decoding center in the small ribosomal subunit, m2,2G could play a role in ensuring the accurate selection of cognate tRNAs, thereby maintaining translational fidelity.

-

Ribosome Dynamics: The modification could affect the conformational changes the ribosome undergoes during the different stages of translation, such as translocation and peptidyl transfer.

-

Interaction with Other Molecules: The hydrophobic methyl groups of m2,2G could create specific binding pockets for other RNA molecules (like tRNA or mRNA) or for regulatory protein factors.

Data Presentation: Quantitative Effects of Guanosine Modifications on RNA

While quantitative data specifically for m2,2G in rRNA is not yet available, studies on related modifications and in the context of RNA duplexes provide valuable insights into its potential impact.

| Modification | Context | Effect on Melting Temperature (Tm) | Structural Impact | Reference |

| This compound (m2,2G) | RNA duplex with G:A pairs | Can be destabilizing | Restricts G:A pairing to imino-hydrogen bonded conformation | [4] |

| N2-Methylguanosine (m2G) | E. coli rRNA | Hypothesized to be involved in codon-anticodon recognition and A-site tRNA binding | Contributes to the formation of the decoding and peptidyltransferase centers | [6] |

Experimental Protocols

Detection and Quantification of m2,2G in rRNA by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of RNA modifications.

Objective: To isolate total RNA, purify rRNA, digest it into single nucleosides, and analyze the resulting mixture by LC-MS/MS to detect and quantify m2,2G.

Methodology:

-

RNA Isolation: Isolate total RNA from the cells or tissue of interest using a standard method such as TRIzol extraction or a column-based kit. Assess RNA integrity using a Bioanalyzer or gel electrophoresis.

-

rRNA Purification: Deplete mRNA using oligo(dT) magnetic beads. Further purify rRNA by size-exclusion chromatography or preparative gel electrophoresis.

-

Enzymatic Digestion:

-

To 1-2 µg of purified rRNA, add nuclease P1 (to digest RNA to 5'-mononucleotides) and incubate at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase (to dephosphorylate the nucleotides to nucleosides) and incubate at 37°C for an additional 2 hours.

-

-

LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column.

-

Separate the nucleosides using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) acetate) and an organic mobile phase (e.g., acetonitrile).

-

Analyze the eluting nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific mass transitions for guanosine (G) and this compound (m2,2G) will be monitored for detection and quantification.

-

Functional Analysis of m2,2G using In Vitro Ribosome Reconstitution and Translation Assays

This protocol allows for the functional characterization of ribosomes assembled with in vitro transcribed rRNA that either contains or lacks the m2,2G modification.

Objective: To assess the impact of m2,2G on ribosome assembly and translation fidelity.

Methodology:

-

Preparation of Ribosomal Components:

-

Purify total ribosomal proteins from ribosomes isolated from a suitable expression system (e.g., E. coli).

-

In vitro transcribe the rRNA components (e.g., 16S or 18S rRNA) using T7 RNA polymerase. For the modified rRNA, a chemically synthesized oligonucleotide containing m2,2G can be ligated into the transcript, or enzymatic modification can be attempted if the specific methyltransferase is known.

-

-

In Vitro Ribosome Reconstitution:

-

Combine the purified ribosomal proteins and the in vitro transcribed rRNA (either modified or unmodified) in a reconstitution buffer.

-

Incubate under specific temperature and ionic conditions to allow for the self-assembly of ribosomal subunits.[7][8][9]

-

Analyze the formation of assembled subunits by sucrose (B13894) gradient centrifugation.

-

-

In Vitro Translation Assay:

-

Use the reconstituted ribosomes in a cell-free translation system (e.g., PURE system).

-

Program the system with a reporter mRNA (e.g., luciferase or GFP).

-

Measure the amount of protein synthesized to assess the translational activity of the reconstituted ribosomes.

-

To assess fidelity, use a reporter construct with a near-cognate codon at a specific position and measure the rate of misincorporation.

-

Visualization of Pathways and Workflows

Enzymatic Formation of this compound

The formation of m2,2G is a two-step enzymatic process catalyzed by the Trm1 family of methyltransferases, using S-adenosylmethionine (SAM) as the methyl donor.

Caption: Enzymatic pathway for the formation of this compound.

Experimental Workflow for m2,2G Detection in rRNA

This diagram outlines the key steps involved in identifying m2,2G in rRNA using mass spectrometry.

Caption: Workflow for the detection of m2,2G in rRNA by LC-MS/MS.

Signaling Pathways Regulating Ribosome Biogenesis

The mTOR and MYC signaling pathways are central regulators of cell growth and proliferation, in part through their control of ribosome biogenesis. This includes the transcription of rRNA and the expression of ribosomal proteins and modification enzymes.

Caption: Regulation of ribosome biogenesis by mTOR and MYC signaling.

Conclusion and Future Directions

The discovery of this compound in rRNA marks an important step forward in our understanding of the complexity of ribosome modification. While its role in tRNA is well-established as a critical structural determinant, its function within the ribosome is yet to be fully elucidated. The experimental approaches outlined in this guide provide a framework for investigating the impact of m2,2G on ribosome assembly, translational fidelity, and the overall regulation of protein synthesis.

Future research should focus on:

-

Identifying the rRNA m2,2G methyltransferase(s): Determining the enzyme responsible for this modification is crucial for in-depth functional studies.

-

Mapping the precise location of m2,2G in different rRNAs and organisms: This will provide clues about its potential role in specific ribosomal functions.

-

Quantifying the effects of rRNA m2,2G on translation: Using techniques like ribosome profiling and advanced in vitro translation systems will be key to understanding its functional consequences.

-

Investigating the regulation of rRNA m2,2G: Elucidating how signaling pathways and cellular stress conditions modulate the levels of this modification will provide insights into its role in cellular homeostasis and disease.

A deeper understanding of the function of m2,2G in rRNA will not only enhance our fundamental knowledge of ribosome biology but may also open up new possibilities for the development of novel therapeutic strategies that target the regulation of protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 3. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro integration of ribosomal RNA synthesis, ribosome assembly, and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reconstitution of 30S ribosomal subunits in vitro using ribosome biogenesis factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Physicochemical properties of N2,N2-Dimethylguanosine

An In-depth Technical Guide to the Physicochemical Properties of N2,N2-Dimethylguanosine

Introduction

This compound (m²₂G) is a post-transcriptionally modified nucleoside, a derivative of guanosine (B1672433) with two methyl groups attached to the exocyclic amine at position 2.[1][2] This modification is found in various RNA molecules, particularly transfer RNAs (tRNAs), across eukaryotes, bacteria, and archaea.[3][4] Its presence is crucial for ensuring the structural stability and proper function of tRNA during translation.[3][5] this compound has also garnered interest as a potential biomarker for conditions such as kidney disease and certain types of cancer.[6][7][8] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its biological significance.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are essential for its application in research and drug development. These properties influence its solubility, stability, and biological interactions.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₅O₅ | [1][2] |

| Molecular Weight | 311.29 g/mol | [1][2] |

| CAS Number | 2140-67-2 | [1][9] |

| Physical State | Solid | [1][6] |

| Melting Point | 235 - 236 °C | [1][6] |

| Boiling Point | Not Available | [6] |

| Water Solubility | Insoluble | [5] |

| Other Solubilities | DMSO: 62 mg/mL; Ethanol: Insoluble | [5] |

| logP (Octanol/Water) | Not Available | [6] |

| pKa | Data not available; studies on related compounds suggest that methylation affects pKa values which in turn influences base-pairing preferences.[10][11] |

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical characterization. While specific experimental data for this compound is compiled from various databases, the following sections describe generalized, adaptable protocols for key property measurements.

Determination of Melting Point

The melting point provides a sharp indication of a substance's purity.

-

Apparatus : Digital melting point apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure :

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature nears the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.[12]

-

Determination of Solubility

Solubility data is critical for preparing solutions for biological assays and formulations.

-

Apparatus : Analytical balance, vortex mixer, test tubes, various solvents (e.g., water, DMSO, ethanol).

-

Procedure :

-

A precise amount of this compound (e.g., 5 mg) is weighed and placed into a test tube.

-

A measured volume of a solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously with a vortex mixer for several minutes.

-

The solution is visually inspected for undissolved solids. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the filtrate determined via HPLC or UV-Vis spectroscopy to establish the solubility limit.[12]

-

Determination of Octanol-Water Partition Coefficient (logP)

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method is a common approach.

-

Apparatus : Ultra-High-Pressure Liquid Chromatography (UHPLC) system with a C18 column and a photodiode array detector.

-

Procedure :

-

The UHPLC system is calibrated using a series of reference compounds with known logP values.

-

An isocratic mobile phase (e.g., a mixture of acetonitrile (B52724) and water) is used to elute the test compound.[13]

-

The retention time of this compound is measured.

-

The logP is calculated by correlating its retention time with the calibration curve generated from the reference compounds.[13]

-

Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, affecting its solubility and ability to cross biological membranes.

-

Apparatus : UV-Vis spectrophotometer, pH meter, automatic titrator.

-

Procedure :

-

A solution of this compound is prepared in water or a co-solvent.

-

The solution is titrated with a standardized acid or base.

-

The UV spectrum (210–400 nm) is recorded at regular pH intervals throughout the titration.

-

The pKa is determined by plotting the change in UV absorbance against the pH; the inflection point of this curve corresponds to the pKa. This method is effective for compounds with a chromophore near the ionization center.[13]

-

Biological Role and Signaling Pathways

This compound is not a signaling molecule in the classical sense but rather a critical structural component of tRNA. Its formation is a key step in tRNA maturation.

The enzyme this compound tRNA methyltransferase (Trm1 in yeast, TRMT1 in humans) catalyzes the transfer of two methyl groups from the donor S-adenosylmethionine (SAM) to the guanosine at specific positions in tRNA, such as G26.[4][5] This modification is vital for stabilizing the tRNA's L-shaped tertiary structure, which is essential for efficient and accurate protein synthesis.[5] The dimethylation at the N2 position sterically hinders the formation of the canonical Watson-Crick base pair with cytosine (G-C) but does not prevent non-canonical base pairing with uracil (B121893) (G-U) or adenosine (B11128) (G-A).[3] This modulation of base-pairing properties contributes to the correct folding and stability of the tRNA molecule.[3]

Experimental and Analytical Workflow

The study of this compound, whether for quantifying its presence in biological samples or for detailed characterization, follows a structured workflow. This involves sample preparation, separation, and detection using advanced analytical techniques.

The general workflow begins with the isolation of RNA from biological samples, followed by enzymatic hydrolysis to release the individual nucleosides. The resulting mixture is then typically analyzed using separation techniques like High-Performance Liquid Chromatography (HPLC). Detection and quantification are achieved using mass spectrometry (LC-MS) or UV detectors. For broader metabolic profiling, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and quantify this compound within a complex mixture of metabolites.

Conclusion

This compound is a modified nucleoside of significant biological importance. Its physicochemical properties, particularly its solid-state nature, melting point, and solubility profile, are foundational for its handling and study. The presence of this molecule is essential for maintaining the structural integrity of tRNA, thereby ensuring the fidelity of protein synthesis. The analytical workflows detailed here provide a robust framework for its detection and quantification, which is crucial for ongoing research into its roles in cellular physiology and its potential as a clinical biomarker.

References

- 1. This compound | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0004824) [hmdb.ca]

- 7. METABOLOMIC SIGNATURE OF ULTRA-PROCESSED FOOD INTAKE IN ASSOCIATION WITH COLORECTAL CANCER RISK - Digestive Disease Week [ddw.digitellinc.com]

- 8. This compound | 2140-67-2 | Endogenous Metabolite | MOLNOVA [molnova.com]

- 9. Modomics - A Database of RNA Modifications [genesilico.pl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Fluorescence and absorption spectroscopic properties of RNA 5'-cap analogues derived from 7-methyl-, N2,7-dimethyl- and N2,N2,7-trimethyl-guanosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N2,N2-Dimethylguanosine (m2,2G) Biosynthesis Pathway in Eukaryotes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2,N2-dimethylguanosine (m2,2G) is a highly conserved post-transcriptional modification found predominantly at position 26 of many eukaryotic transfer RNAs (tRNAs). This modification plays a crucial role in tRNA structure, stability, and function, thereby ensuring the fidelity and efficiency of protein synthesis. The biosynthesis of m2,2G is catalyzed by the TRM1 family of methyltransferases, which utilize S-adenosylmethionine (SAM) as a methyl donor. In yeast, this enzyme is known as Trm1, while in humans, its homolog is TRMT1. These enzymes are dually localized to the nucleus and mitochondria, enabling them to modify both nuclear and mitochondrial-encoded tRNAs. Dysregulation of m2,2G has been linked to several human diseases, including intellectual disability, highlighting the importance of understanding its biosynthetic pathway. This technical guide provides a comprehensive overview of the m2,2G biosynthesis pathway in eukaryotes, including detailed experimental protocols for its study and a summary of our current understanding of the enzymes involved.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper function in translation.[1] Among the more than 100 known modifications, this compound (m2,2G) is a key modification located at the junction of the D- and anticodon-stems in the L-shaped tertiary structure of tRNAs.[1] The presence of m2,2G is critical for preventing alternative tRNA conformations and ensuring proper folding and stability.[2]

The biosynthesis of m2,2G is a two-step enzymatic process catalyzed by the TRM1/TRMT1 family of S-adenosylmethionine (SAM)-dependent methyltransferases.[3] These enzymes first catalyze the formation of N2-methylguanosine (m2G) as an intermediate, which is then further methylated to m2,2G.[3] This guide will delve into the core aspects of this pathway, the enzymes that catalyze it, and the experimental methodologies used to investigate it.

The Core Biosynthesis Pathway

The formation of this compound at position 26 of tRNA is a conserved pathway in eukaryotes.

-

Enzyme: In Saccharomyces cerevisiae, the enzyme responsible is tRNA methyltransferase 1 (Trm1p).[3] The human homolog is designated as TRMT1.[2][4]

-

Substrate: The primary substrate is a guanosine (B1672433) residue at position 26 (G26) within a pre-tRNA or mature tRNA molecule.[3]

-

Methyl Donor: S-adenosylmethionine (SAM) provides the two methyl groups for the reaction.[1]

-

Reaction: The TRM1/TRMT1 enzyme catalyzes the sequential transfer of two methyl groups from SAM to the exocyclic nitrogen (N2) of the guanine (B1146940) base. The reaction proceeds through an N2-methylguanosine (m2G) intermediate.[3]

-

Cellular Localization: TRM1/TRMT1 is found in both the nucleus and mitochondria, allowing it to modify tRNAs transcribed from both nuclear and mitochondrial genomes.[2][5]

Signaling Pathway Diagram

Quantitative Data

| Enzyme Family | Substrate | K_m (µM) | k_cat (min⁻¹) | Organism | Reference |

| Trm10 | tRNA-G | 0.18 ± 0.04 | (3.9 ± 0.3) x 10⁻³ | Thermococcus kodakaraensis | [6] |

| Trm10 | tRNA-A | 0.25 ± 0.04 | (7.8 ± 0.4) x 10⁻³ | Thermococcus kodakaraensis | [6] |

| Trm10 | SAM (with tRNA-G) | 3-6 | - | Thermococcus kodakaraensis | [6] |

| Trm10 | SAM (with tRNA-A) | 3-6 | - | Thermococcus kodakaraensis | [6] |

Experimental Protocols

Subcellular Fractionation for Nuclear and Mitochondrial RNA Isolation

This protocol allows for the separation of nuclear and mitochondrial fractions to study the localization of m2,2G-modified tRNAs.[4][7]

Materials:

-

Cell Scraper

-

Dounce homogenizer

-

Microcentrifuge

-

Fractionation Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl2, 0.5% NP-40, protease inhibitors, RNase inhibitors)

-

Sucrose (B13894) Cushion (e.g., 0.25 M Sucrose in fractionation buffer without detergent)

-

Nuclear Lysis Buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% Glycerol, protease inhibitors, RNase inhibitors)

-

Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors, RNase inhibitors)

Procedure:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Resuspend the cell pellet in fractionation buffer and incubate on ice for 10 minutes.

-

Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (10-15 strokes).

-

Layer the lysate over a sucrose cushion in a microcentrifuge tube.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

The supernatant contains the cytoplasm and mitochondria. Transfer it to a new tube.

-

To isolate mitochondria, centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C. The pellet contains the mitochondria.

-

Wash the nuclear pellet with fractionation buffer without detergent and centrifuge again.

-

Lyse the nuclear and mitochondrial pellets with their respective lysis buffers.

-

Proceed with RNA extraction from the nuclear and mitochondrial lysates using a standard Trizol or column-based method.

References

- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]

- 2. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigations of Single-Subunit tRNA Methyltransferases from Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transient-state kinetic analysis of Saccharomyces cerevisiae myristoylCoA:protein N-myristoyltransferase reveals that a step after chemical transformation is rate limiting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of Conformation: N2,N2-Dimethylguanosine's Critical Role in tRNA Stability and Folding

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of post-transcriptional modifications is essential for the proper functioning of RNA molecules. Among the more than 100 known modifications, N2,N2-dimethylguanosine (m2,2G), a hypermodified nucleoside found predominantly at position 26 in the "hinge" region of many eukaryotic and archaeal transfer RNAs (tRNAs), plays a pivotal role in ensuring the structural integrity and fidelity of these crucial adaptor molecules. This technical guide delves into the core functions of m2,2G, providing a comprehensive overview of its impact on tRNA stability and folding, the enzymatic machinery responsible for its deposition, and the profound cellular consequences of its absence.

The Structural Gatekeeper: How m2,2G Prevents Aberrant tRNA Conformations

The canonical cloverleaf secondary structure of tRNA folds into a highly conserved L-shaped tertiary structure, a conformation critical for its function in protein synthesis. The m2,2G modification, located at the junction of the D- and anticodon-stems, acts as a structural gatekeeper, preventing the formation of alternative, non-functional tRNA conformations.[1][2]

Crystallographic and simulation studies have revealed that the dimethylation of the guanosine (B1672433) base at the N2 position sterically hinders the formation of canonical Watson-Crick base pairing with cytosine.[3][4] This preclusion of G-C pairing is critical, as it prevents misfolding of the tRNA into atypical structures that can be adopted by some mitochondrial tRNAs, which lack this modification.[3][5][6] By blocking these alternative base-pairing interactions, m2,2G ensures that the tRNA adopts and maintains its correct L-shaped fold, a function that has led to its characterization as an RNA chaperone.[6]

While preventing misfolding, the impact of m2,2G on the overall thermodynamic stability of the tRNA duplex can be context-dependent. In some instances, the presence of m2,2G can have a destabilizing effect on RNA duplexes, particularly when paired with adenosine.[6] This localized destabilization can be crucial for providing the necessary flexibility in the hinge region, allowing for the correct tertiary interactions to form within the tRNA molecule.

Quantitative Analysis of m2,2G's Impact on tRNA Stability

Quantifying the precise thermodynamic contribution of a single post-transcriptional modification to the stability of a large RNA molecule like tRNA is experimentally challenging. However, studies on shorter RNA duplexes and computational models provide insights into the energetic consequences of m2,2G modification. The following table summarizes the conceptual impact and observed trends on the thermodynamic parameters of tRNA. Direct comparative data for full-length tRNA with and without m2,2G at position 26 is limited in the literature, and the values presented are illustrative of the principles derived from various studies.

| Parameter | Effect of m2,2G Modification | Rationale |

| Melting Temperature (Tm) | Variable | While m2,2G prevents misfolding, which would lead to a lower Tm, in the context of a correctly folded tRNA, it can introduce localized destabilization. The overall Tm is a balance of these effects. |

| Enthalpy (ΔH°) | Generally Decreased | The disruption of potential G-C base pairs and introduction of steric clash can lead to a less favorable enthalpy of folding. |

| Entropy (ΔS°) | Generally Increased | By preventing alternative conformations, m2,2G reduces the conformational entropy of the unfolded state, leading to a more favorable entropy of folding. |

| Gibbs Free Energy (ΔG°) | Stabilizing (prevents misfolding) | The primary role of m2,2G is to ensure the formation of the native conformation over alternative, less stable folds. This represents a significant stabilizing contribution to the functional tRNA population. |

The TRMT1 Pathway: Enzymatic Deposition and Downstream Consequences

The formation of m2,2G is catalyzed by the highly conserved tRNA methyltransferase 1 (TRMT1) in eukaryotes and its orthologs in archaea.[1][7][8] This enzyme utilizes S-adenosyl-methionine (SAM) as a methyl donor to sequentially add two methyl groups to the N2 position of the guanosine at position 26.[9] TRMT1 is a dual-localized enzyme, functioning in both the nucleus and mitochondria to modify their respective tRNA populations.[1][8]

The absence of a functional TRMT1 enzyme has profound biological consequences, highlighting the importance of the m2,2G modification. Studies in yeast have shown that Trm1-null strains exhibit temperature sensitivity and defects in tRNA stability.[1] In human cells, TRMT1 deficiency leads to a plethora of issues, including:

-

Decreased cellular proliferation: The inability to properly modify tRNAs impacts the efficiency of protein synthesis, slowing down cell growth.[1]

-

Alterations in global protein synthesis: The structural instability of unmodified tRNAs can lead to their degradation or reduced efficiency in translation.[1]

-

Perturbations in redox homeostasis: TRMT1-deficient cells show increased levels of reactive oxygen species (ROS) and are hypersensitive to oxidizing agents.[1]

-

Human Disease: Mutations in the TRMT1 gene have been linked to autosomal-recessive intellectual disability.[1][10]

The following diagram illustrates the central role of TRMT1 in tRNA maturation and the downstream cellular impacts of its dysfunction.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. The Role of a Novel TRMT1 Gene Mutation and Rare GRM1 Gene Defect in Intellectual Disability in Two Azeri Families - PMC [pmc.ncbi.nlm.nih.gov]

- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 10. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

N²,N²-Dimethylguanosine (m²₂G): A Key Modified Nucleoside in Archaea

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N²,N²-dimethylguanosine (m²₂G) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of all three domains of life. In Archaea, this modification is particularly crucial for tRNA structure, stability, and function, especially in extremophiles. This technical guide provides a comprehensive overview of the biosynthesis, function, and detection of m²₂G in archaea. It includes detailed experimental protocols for the study of this modified nucleoside and its associated enzymes, quantitative data on its abundance, and visual representations of the key pathways and processes. This document is intended to serve as a valuable resource for researchers in the fields of RNA biology, microbiology, and drug development.

Introduction

Transfer RNAs are central to protein synthesis and are subject to a wide array of post-transcriptional modifications. These modifications are critical for tRNA folding, stability, and the accuracy of translation.[1] N²,N²-dimethylguanosine (m²₂G) is a hypermodified guanosine (B1672433) derivative found at specific positions within tRNA molecules. In archaea, m²₂G is commonly located at positions 10 and 26.[1] Its presence is particularly important for maintaining tRNA integrity under the extreme conditions that many archaeal species inhabit.[2][3] This guide will delve into the technical aspects of m²₂G in archaea, from its molecular synthesis to its functional implications and the methodologies used for its investigation.

Biosynthesis of N²,N²-Dimethylguanosine in Archaea

The formation of m²₂G in archaeal tRNA is a two-step enzymatic process catalyzed by specific tRNA methyltransferases. The synthesis begins with a guanosine (G) residue in the tRNA transcript, which is first monomethylated to N²-methylguanosine (m²G) and subsequently dimethylated to m²₂G. The methyl group donor for both reactions is S-adenosyl-L-methionine (SAM).

Enzymes Involved in m²₂G Synthesis

Two primary families of enzymes are responsible for m²₂G formation in archaea:

-

Trm1 Family (tRNA (guanine-26,N²)-dimethyltransferase): These enzymes, such as PfTrm1 from Pyrococcus furiosus, are responsible for the formation of m²₂G at position 26 in the D-arm of tRNA.[4]

-

Archaeal Trm11 (tRNA (guanine-10,N²)-dimethyltransferase): This enzyme, for instance from Thermococcus kodakarensis, catalyzes the formation of m²₂G at position 10 in the D-stem of tRNA.[5]

These enzymes recognize specific structural elements within the tRNA molecule to ensure the precise placement of the methyl groups. For example, archaeal Trm11 has been shown to possess an N-terminal ferredoxin-like domain (NFLD), a THUMP (THioUridine synthase, RNA Methyltransferase, and Pseudo-uridine synthase) domain, and a C-terminal Rossmann-fold methyltransferase (RFM) domain, all of which are involved in tRNA recognition and binding.

Biosynthetic Pathway

The synthesis of m²₂G proceeds as follows:

-

Guanosine (G) → N²-methylguanosine (m²G): The tRNA methyltransferase binds to the target tRNA and catalyzes the transfer of a methyl group from SAM to the exocyclic nitrogen (N²) of the guanine (B1146940) base.

-

N²-methylguanosine (m²G) → N²,N²-dimethylguanosine (m²₂G): The same enzyme then catalyzes the transfer of a second methyl group from another molecule of SAM to the same nitrogen atom, resulting in the formation of m²₂G.

dot

Caption: Biosynthesis of N²,N²-dimethylguanosine.

Function of N²,N²-Dimethylguanosine in Archaea

The presence of m²₂G in archaeal tRNA is not merely decorative; it serves critical functions in maintaining tRNA integrity and translational fidelity, particularly in the harsh environments inhabited by many archaea.

-

tRNA Folding and Stability: The dimethylation at the N² position of guanine prevents the formation of canonical Watson-Crick base pairing with cytosine. This steric hindrance is crucial for preventing misfolding of the tRNA molecule, especially in hyperthermophilic archaea where high temperatures can disrupt RNA structure.[1] By precluding alternative base-pairing arrangements, m²₂G helps to lock the tRNA into its correct L-shaped tertiary structure.

-

Stress Response: The abundance of m²₂G has been observed to change in response to environmental stress. For instance, in the hyperthermophilic archaeon Thermococcus kodakarensis, the presence of m²₂G10 is required for survival at high temperatures.[5] This suggests that m²₂G plays a role in the adaptation of the translational machinery to extreme conditions.

Quantitative Data

The abundance of m²₂G can vary between different archaeal species and in response to environmental conditions. The following tables summarize some of the available quantitative data.

Table 1: Abundance of m²₂G in tRNA of Different Archaeal Species

| Archaeal Species | Optimal Growth Temp. (°C) | m²₂G Abundance (mol % of total nucleosides) | Reference |

| Methanococcoides burtonii | 23 | Low | [2] |

| Stetteria hydrogenophila | 95 | High | [2] |

| Thermococcus kodakarensis | 85 | Present | [5] |

| Sulfolobus islandicus | 80 | Present | [6] |

| Methanococcus maripaludis | 37 | Present | [6] |

Table 2: Kinetic Parameters of Archaeal tRNA Methyltransferases

| Enzyme | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | Reference |

| Trm1 | Aquifex aeolicus (bacterium) | yeast tRNA^Phe | 1.3 | 0.014 | [4] |

| aTrm11 | Thermococcus kodakarensis | SAM | 1.8 | - | [7] |

Note: Kinetic data for a bacterial Trm1 is provided as a reference due to the limited availability of such data for archaeal Trm1.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study m²₂G in archaea.

Archaeal Cell Lysis and Total RNA Extraction

-

Cell Harvesting: Grow archaeal cells to the desired growth phase and harvest by centrifugation.

-

Lysis: Resuspend the cell pellet in a suitable lysis buffer. For many archaea, enzymatic lysis using lysozyme, followed by treatment with Proteinase K and SDS, is effective.[8][9] For species with resilient cell walls, mechanical disruption methods such as bead beating or sonication may be necessary.[9]

-

RNA Purification: Extract total RNA using a phenol-chloroform extraction method (e.g., with TRIzol) or a column-based RNA purification kit.[10][11] Ensure that all solutions and equipment are RNase-free.

In Vitro Transcription of tRNA Substrates

For in vitro methyltransferase assays, unmodified tRNA transcripts are required.

-

Template Generation: A DNA template containing a T7 promoter sequence followed by the tRNA gene of interest is required. This can be generated by PCR or by annealing synthetic oligonucleotides.[7][12][13]

-

In Vitro Transcription Reaction: Set up the transcription reaction using a commercial T7 RNA polymerase kit. The reaction mixture typically includes the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer.[14][15]

-

Purification of tRNA Transcripts: Purify the transcribed tRNA from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE).[7] Elute the tRNA from the gel and precipitate with ethanol.

dot

Caption: Workflow for in vitro transcription of tRNA.

In Vitro tRNA Methyltransferase Activity Assay

This assay is used to determine the activity and specificity of tRNA methyltransferases.

-

Reaction Setup: Prepare a reaction mixture containing the purified recombinant methyltransferase, the in vitro transcribed tRNA substrate, and S-adenosyl-L-methionine (SAM) in a suitable reaction buffer. For radioactive assays, [³H]-labeled SAM is used.[16]

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme.

-

Analysis: The incorporation of methyl groups into the tRNA can be quantified by measuring the radioactivity of the tRNA using scintillation counting. Alternatively, the products can be analyzed by HPLC or mass spectrometry to identify the specific modified nucleosides formed.[16]

HPLC-MS for Quantification of m²₂G

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the sensitive and specific quantification of modified nucleosides.

-